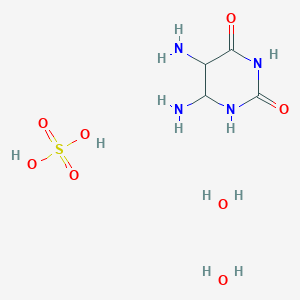
5,6-Diamino-2,4-dihydroxypyrimidine sulfate Diydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate is a chemical compound with the molecular formula C4H6N4O2.2H2O.H2O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes both amino and hydroxyl groups attached to a pyrimidine ring, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate typically involves the reaction of guanidinium hydrochloride with dimethyl malonate in the presence of sodium methoxide. The reaction is carried out at a temperature of 50°C, followed by the addition of hydrochloric acid to adjust the pH to 3-4. The intermediate product, amino-4,6-dihydroxy-pyrimidine, is then isolated and converted to the sulfate salt by the addition of sulfuric acid .
Industrial Production Methods
In industrial settings, the production of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate involves similar synthetic routes but on a larger scale. The process includes the purification of the intermediate product through recrystallization and the subsequent conversion to the sulfate salt. The compound is then dried and packaged for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of different amino and hydroxyl derivatives.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its effects in biological systems. The amino and hydroxyl groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Diamino-2,6-dihydroxypyrimidine sulfate
- 5,6-Diamino-4-hydroxy-2(1H)-pyrimidinone sulfate dihydrate
- 5,6-Diamino-2,4-pyrimidinediol sulfate dihydrate
Uniqueness
5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate is unique due to its specific arrangement of amino and hydroxyl groups on the pyrimidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C4H14N4O8S |
|---|---|
Peso molecular |
278.24 g/mol |
Nombre IUPAC |
5,6-diamino-1,3-diazinane-2,4-dione;sulfuric acid;dihydrate |
InChI |
InChI=1S/C4H8N4O2.H2O4S.2H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;;/h1-2H,5-6H2,(H2,7,8,9,10);(H2,1,2,3,4);2*1H2 |
Clave InChI |
VDFCFEOOQZTOAE-UHFFFAOYSA-N |
SMILES canónico |
C1(C(NC(=O)NC1=O)N)N.O.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


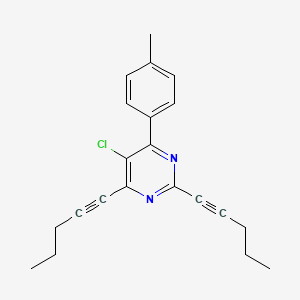

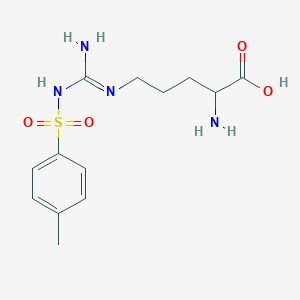
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
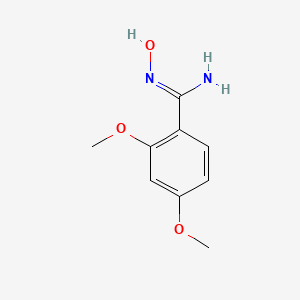
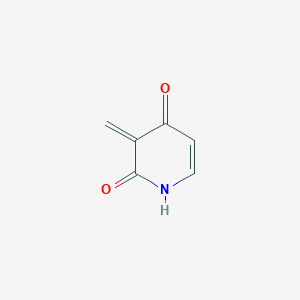

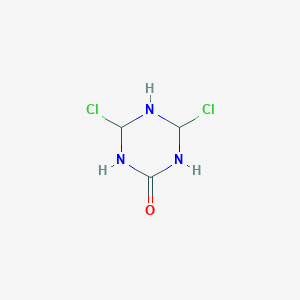
![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)
![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)

![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)


